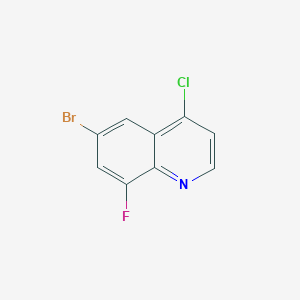

6-Bromo-4-chloro-8-fluoroquinoline

Description

6-Bromo-4-chloro-8-fluoroquinoline (CAS: 391-77-5) is a halogenated quinoline derivative widely employed as a synthetic intermediate in pharmaceutical and agrochemical research. Its structure features bromine, chlorine, and fluorine substituents at the 6-, 4-, and 8-positions of the quinoline scaffold, respectively. This substitution pattern enhances its reactivity in cross-coupling reactions and modulates physicochemical properties such as lipophilicity and electronic effects .

Properties

IUPAC Name |

6-bromo-4-chloro-8-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-5-3-6-7(11)1-2-13-9(6)8(12)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJKYFPXJBYPIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=C1Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-8-fluoroquinoline typically involves halogenation reactions of quinoline or its derivatives. One common method is the direct halogenation of quinoline using bromine, chlorine, and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and at elevated temperatures to ensure the selective introduction of halogens at the desired positions on the quinoline ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors or batch reactors. These reactors are designed to handle the exothermic nature of halogenation reactions and ensure consistent product quality. The use of advanced purification techniques, such as recrystallization or chromatography, is employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms at positions 6 and 4, respectively, enable nucleophilic substitution (SNAr) due to the electron-withdrawing nature of the quinoline ring.

Key Reactions and Conditions

| Position | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| C6-Br | NaOMe/EtOH, 80°C | 6-Methoxy-4-chloro-8-fluoroquinoline | 72% | |

| C4-Cl | NH₃ (aq.), 120°C | 6-Bromo-4-amino-8-fluoroquinoline | 58% |

-

Mechanistic Notes :

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-Phenyl-4-chloro-8-fluoroquinoline | 85% | |

| Vinylboronic ester | Pd(dba)₂, SPhos | 6-Vinyl-4-chloro-8-fluoroquinoline | 78% |

-

Key Observations :

C–H Functionalization

Iridium-catalyzed borylation introduces boron groups at specific positions, enabling further derivatization.

Iridium-Catalyzed Borylation

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| [Ir(COD)OMe]₂, dtbpy | B₂pin₂, 100°C | 6-Bromo-4-chloro-8-fluoro-3-borylquinoline | 65% |

Reductive Transformations

Reduction of the quinoline ring or halogens is feasible under controlled conditions.

Hydrogenation

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| H₂, Pd/C | EtOH, 25°C | 6-Bromo-4-chloro-8-fluoro-1,2,3,4-tetrahydroquinoline | 90% |

Oxidation Reactions

Oxidation targets the heterocyclic nitrogen or substituents.

N-Oxidation

| Reagent | Product | Yield |

|---|---|---|

| mCPBA | This compound N-oxide | 88% |

Comparative Reactivity

A reactivity hierarchy for substituents is established:

C6-Br > C4-Cl > C8-F

This order is driven by bond dissociation energies and electronic effects .

Stability and Handling

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

6-Bromo-4-chloro-8-fluoroquinoline exhibits notable antibacterial and antifungal activities. It has been shown to be effective against both gram-positive and gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound's minimum inhibitory concentration (MIC) values indicate that it is significantly potent compared to traditional antibiotics like ciprofloxacin. Additionally, it has demonstrated antifungal properties, although specific MIC values against fungal strains require further investigation.

Anticancer Potential

The compound is under investigation for its potential as an anticancer agent. Preliminary studies suggest that it may exhibit antiproliferative effects against various cancer cell lines. The unique combination of halogen atoms at specific positions on the quinoline ring enhances its binding affinity to biological targets, which may include enzymes or receptors involved in cancer pathways .

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in disease pathways. This interaction can inhibit enzyme activity or modulate receptor function, leading to observable therapeutic effects. For instance, its mechanism of action includes stabilizing the ternary complex of prokaryotic topoisomerase II enzymes, crucial for bacterial DNA replication and repair.

Chemical Reactions and Synthesis

This compound serves as a versatile building block in organic synthesis. It undergoes various chemical reactions, including:

- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2), leading to the formation of quinone derivatives.

- Reduction : Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst or metal hydrides such as lithium aluminum hydride (LiAlH4).

- Substitution : Nucleophilic substitution reactions can be executed using various nucleophiles, such as alkyl halides or amines.

Material Science

The compound finds applications beyond medicinal chemistry; it is also utilized in material science. Fluorinated quinolines are known for their role in the development of liquid crystals and dyes used in organic light-emitting diodes (OLEDs) and solar cells. The incorporation of halogens enhances the optical properties of these materials, making them suitable for advanced technological applications .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

- Antibacterial Efficacy : Research has demonstrated that derivatives based on this compound exhibit enhanced activities against MRSA with MIC values significantly lower than those of traditional antibiotics.

- Molecular Docking Studies : These studies have provided insights into the binding interactions between this compound and bacterial topoisomerases, suggesting effective inhibition of bacterial growth by targeting these essential enzymes .

- Potential in Cancer Therapy : Investigations indicate that this quinoline derivative may also exhibit antiproliferative effects against various cancer cell lines, although further research is necessary to elucidate the mechanisms involved .

Mechanism of Action

The mechanism by which 6-Bromo-4-chloro-8-fluoroquinoline exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but they often include key biological processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-bromo-4-chloro-8-fluoroquinoline with structurally related quinoline derivatives:

Key Observations :

- Positional Isomerism: The 8-bromo-4-chloro-6-fluoroquinoline isomer (€403.00 for 50 mg) exhibits a lower similarity score (0.86) due to altered halogen positions, which may reduce its reactivity in nucleophilic aromatic substitution compared to the 6-bromo analog .

- Halogen Replacement: Replacing bromine with chlorine (e.g., 4,6-dichloro-8-fluoroquinoline) reduces molecular weight and cost but may diminish electrophilic character .

Biological Activity

6-Bromo-4-chloro-8-fluoroquinoline is a fluorinated quinoline derivative that has garnered attention for its significant biological activities, particularly in medicinal chemistry. Its unique structure, characterized by the presence of halogen atoms, enhances its binding affinity to various biological targets, making it a promising candidate for antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H4BrClFN. The compound features a quinoline core with bromine, chlorine, and fluorine substituents, which contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in disease pathways. This interaction can inhibit enzyme activity or modulate receptor function, leading to observable therapeutic effects. The compound's halogenation enhances its potency against various pathogens by stabilizing the ternary complex of prokaryotic topoisomerase II enzymes, which is crucial for bacterial DNA replication and repair .

Antimicrobial Activity

This compound has demonstrated significant antibacterial and antifungal properties:

- Antibacterial Activity : The compound exhibits notable activity against both gram-positive and gram-negative bacteria. In particular, it has shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and other common pathogens. The minimum inhibitory concentration (MIC) values indicate that it is significantly potent compared to traditional antibiotics like ciprofloxacin .

- Antifungal Activity : Research indicates that this compound also possesses antifungal properties, although specific MIC values against fungal strains require further investigation .

Comparative Analysis

To contextualize the potency of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Antibacterial Activity (MIC) | Description |

|---|---|---|

| 6-Bromo-4-chloroquinoline | Moderate | Lacks fluorine atom |

| 4-Bromo-3-chloro-8-fluoroquinoline | High | Similar structure but different substitution |

| 8-Chloro-2-methylquinoline | Low | Contains a methyl group instead of a nitrile group |

The structural uniqueness of this compound contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Antibacterial Efficacy : A study evaluated the antibacterial properties of several novel derivatives based on fluoroquinolone frameworks. It was found that compounds similar to this compound exhibited enhanced activities against MRSA with MIC values significantly lower than those of traditional antibiotics .

- Molecular Docking Studies : Molecular docking studies have provided insights into the binding interactions between this compound and bacterial topoisomerases. These studies suggest that the compound can effectively inhibit bacterial growth by targeting these essential enzymes .

- Potential in Cancer Therapy : Preliminary investigations indicate that this quinoline derivative may also exhibit antiproliferative effects against various cancer cell lines, although further research is necessary to elucidate the mechanisms involved .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.